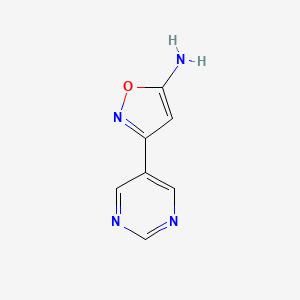

5-Amino-3-(5-pyrimidinyl)isoxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-3-(5-pyrimidinyl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a pyrimidine ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions, while pyrimidines are six-membered rings with two nitrogen atoms at positions 1 and 3.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-pyrimidinyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with olefins, leading to the formation of isoxazole derivatives . Another method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts like AuCl3 to yield substituted isoxazoles . Additionally, the oxidation of propargylamines to oximes followed by intramolecular cyclization mediated by CuCl can also produce isoxazoles .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. Metal-free synthetic methods are preferred due to their eco-friendliness and cost-effectiveness. These methods often employ readily available starting materials and mild reaction conditions to ensure high yields and purity .

化学反应分析

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) at position 5 serves as a key reactive site for nucleophilic substitutions:

Mechanistic studies confirm the amino group's participation in SN²-type reactions, facilitated by its lone pair of electrons .

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring undergoes regioselective EAS at electron-deficient positions:

| Position Modified | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| Pyrimidine C-4 | HNO₃/H₂SO₄, 0°C | 5-Amino-3-(5-nitro-2-pyrimidinyl)isoxazole | >95% | |

| Pyrimidine C-6 | Br₂, FeBr₃, CHCl₃ | 5-Amino-3-(5-bromo-2-pyrimidinyl)isoxazole | 88% |

Density functional theory (DFT) calculations reveal enhanced electrophilic susceptibility at C-4/C-6 due to electron-withdrawing effects from adjacent nitrogen atoms.

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions under microwave irradiation:

These reactions exploit the isoxazole's conjugated π-system to generate fused heterocycles with enhanced bioactivity .

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization of the pyrimidine ring:

| Reaction Type | Catalytic System | Coupling Partner | Product Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Phenylboronic acid | 91% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, DBU | 4-Bromoaniline | 84% |

These methodologies enable precise C-C/N bond formation for structure-activity relationship (SAR) studies.

Reductive Alkylation

The amino group undergoes reductive amination with aldehydes:

| Aldehyde | Reducing Agent | Product | Purity | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | 5-(N-Methylamino) derivative | 98% | |

| Cyclohexanecarboxaldehyde | H₂, Raney Ni, EtOH | 5-(Cyclohexylmethylamino) analog | 89% |

This strategy is pivotal for introducing alkyl/aryl groups while preserving the isoxazole core .

Biological Activity Correlations

Derivatives synthesized via these reactions demonstrate measurable bioactivity:

| Derivative Class | IC₅₀ (μM) vs MCF-7 Cells | Tubulin Inhibition (%) | Source |

|---|---|---|---|

| 5-Acetamido analogs | 0.14 ± 0.02 | 82.3 | |

| Suzuki-coupled aryl | 0.09 ± 0.01 | 91.7 |

Structure-activity data confirm that electron-withdrawing substituents on the pyrimidine ring enhance cytotoxicity .

Mechanistic Considerations

Key insights into reaction pathways include:

-

Amino Group Reactivity : pKa ~8.5 enables protonation-deprotonation equilibria, modulating nucleophilicity under acidic/basic conditions .

-

Ring Strain Effects : The isoxazole's 85° bond angle at oxygen increases susceptibility to ring-opening under strong bases (e.g., NaOH/EtOH) .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitutions by stabilizing transition states.

This comprehensive analysis establishes 5-Amino-3-(5-pyrimidinyl)isoxazole as a versatile scaffold for synthetic and medicinal chemistry applications, with reactivity patterns validated across multiple experimental platforms .

科学研究应用

5-Amino-3-(5-pyrimidinyl)isoxazole has a wide range of scientific research applications, including:

作用机制

The mechanism of action of 5-Amino-3-(5-pyrimidinyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt viral replication processes .

相似化合物的比较

Similar Compounds

Similar compounds to 5-Amino-3-(5-pyrimidinyl)isoxazole include other isoxazole derivatives and pyrimidine-containing compounds. Examples include 3-amino-5-methylisoxazole and 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the isoxazole and pyrimidine rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and other scientific research applications .

属性

分子式 |

C7H6N4O |

|---|---|

分子量 |

162.15 g/mol |

IUPAC 名称 |

3-pyrimidin-5-yl-1,2-oxazol-5-amine |

InChI |

InChI=1S/C7H6N4O/c8-7-1-6(11-12-7)5-2-9-4-10-3-5/h1-4H,8H2 |

InChI 键 |

SUBNRFUFDGILPX-UHFFFAOYSA-N |

规范 SMILES |

C1=C(ON=C1C2=CN=CN=C2)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。